molecular formula C17H17FN2O2 B2991807 6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1018509-92-6

6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2991807
CAS No.: 1018509-92-6
M. Wt: 300.333
InChI Key: VNHYIXSHEGQDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound belonging to the benzoxazine family. This compound features a benzoxazine core structure with various substituents, including an amino group, an ethyl group, and a fluorophenyl group. Due to its unique structural attributes, it has garnered interest in various scientific and industrial applications.

Mechanism of Action

Target of Action

It’s worth noting that similar indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of biological activities for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s known that similar compounds, such as crl-40,940 (also known as flmodafinil), act as weak dopamine reuptake inhibitors . This suggests that this compound might interact with its targets by inhibiting the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft and enhancing dopaminergic neurotransmission.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazine ring. One common approach is the reaction of 2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one with 2-fluorobenzyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the benzoxazine ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help maintain consistency and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of hydroxyl or carboxyl groups.

  • Reduction: Conversion of carbonyl groups to alcohols.

  • Substitution: Introduction of new substituents at specific positions on the benzoxazine ring.

Scientific Research Applications

This compound has found applications in various fields, including chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Its biological activity has been explored for potential therapeutic uses, such as anti-inflammatory and antioxidant properties.

Medicine: Research has been conducted to evaluate its efficacy in treating various diseases, including cancer and microbial infections.

Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • 2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

  • 6-amino-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

  • 4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Uniqueness: 6-Amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one stands out due to its combination of functional groups, which contribute to its unique chemical and biological properties

Properties

IUPAC Name

6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-2-15-17(21)20(10-11-5-3-4-6-13(11)18)14-9-12(19)7-8-16(14)22-15/h3-9,15H,2,10,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHYIXSHEGQDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=C(O1)C=CC(=C2)N)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.